GA4/7 Exhibits a 10-Fold Potency Advantage Over GA3 for Advancing Flowering Date in Partly Cooled Tulip Bulbs
In a standardized bulb-injection bioassay using partly cooled tulip cv. 'Apeldoorn', a single 1 mg dose of GA4/7 (a mixture of gibberellin A4 and A7) produced the same 33-day advancement of flowering as a 10 mg dose of GA3 [1]. This represents an approximate 10-fold superiority of GA4/7 over GA3 on an equal-mass basis for this commercially critical trait.
| Evidence Dimension | Flowering earliness (days advancement vs untreated control) |
|---|---|
| Target Compound Data | 1 mg GA4/7 per bulb: 33 days earliness |
| Comparator Or Baseline | GA3, 10 mg per bulb: 33 days earliness |
| Quantified Difference | GA4/7 is approximately 10× more potent than GA3 on a mass basis (1 mg GA4/7 ≈ 10 mg GA3) |
| Conditions | Standardized 1 mL intra-bulb injection prior to planting; tulip cv. 'Apeldoorn' receiving two-thirds full cold requirement at 5°C |
Why This Matters
For procurement decisions in the tulip forcing industry, GA4/7 can achieve the same flowering acceleration at one-tenth the active ingredient mass, potentially reducing per-unit treatment cost and minimizing environmental load, provided the higher unit price of GA4/7 does not offset the potency gain.
- [1] Hanks, G.R. and Rees, A.R. (1983). Partly Cooled Tulips: Response to GA3 and Other Gibberellins. Acta Horticulturae 109, 169–176. DOI: 10.17660/ActaHortic.1983.109.23 View Source
